molecular formula C20H21NO5S2 B6418561 ethyl 4-(4-methanesulfonamidophenyl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate CAS No. 867042-21-5

ethyl 4-(4-methanesulfonamidophenyl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate

Cat. No.: B6418561
CAS No.: 867042-21-5
M. Wt: 419.5 g/mol
InChI Key: UTIKDUCGNWIQFV-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methanesulfonamidophenyl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate is a useful research compound. Its molecular formula is C20H21NO5S2 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.08611512 g/mol and the complexity rating of the compound is 719. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-(4-methanesulfonamidophenyl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C20_{20}H21_{21}N\O5_5S2_2
  • Molecular Weight : 405.52 g/mol
  • CAS Number : 867042-21-5

The structure features a cyclohexene ring, a methanesulfonamide group, and a thiophene moiety, contributing to its unique biological profile.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of cyclohexenones have been shown to possess antifungal and antibacterial activities due to their ability to disrupt microbial cell membranes and inhibit essential enzymes involved in cell wall synthesis .

Antitumor Effects

Several studies have highlighted the potential of cyclohexenone derivatives in cancer therapy. The compound's structural features may contribute to its ability to induce apoptosis in cancer cells. For example, research has demonstrated that similar compounds can inhibit tumor growth by modulating signaling pathways associated with cell proliferation and survival .

The proposed mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The methanesulfonamide group may interact with serine proteases or other enzymes critical for microbial survival or cancer cell proliferation.
  • Disruption of Cell Membrane Integrity : The lipophilic nature of the thiophene ring allows for better membrane penetration, leading to increased cytotoxicity against target cells.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction or by upregulating pro-apoptotic factors .

Study on Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial activity of various cyclohexenone derivatives, including those structurally related to this compound. Results indicated a significant reduction in bacterial viability against strains such as Staphylococcus aureus and Escherichia coli, suggesting a promising therapeutic avenue for treating infections resistant to conventional antibiotics .

Research on Antitumor Activity

In another study focusing on the antitumor potential of cyclohexenones, researchers found that treatment with derivatives similar to this compound led to a marked decrease in tumor size in xenograft models. The study highlighted the compound's ability to inhibit angiogenesis and promote apoptosis in cancer cells, further supporting its potential as an anticancer agent .

Summary Table of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialSignificant reduction in bacterial viability
AntitumorInduction of apoptosis and inhibition of tumor growth

Properties

IUPAC Name

ethyl 4-[4-(methanesulfonamido)phenyl]-2-oxo-6-thiophen-2-ylcyclohex-3-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S2/c1-3-26-20(23)19-16(18-5-4-10-27-18)11-14(12-17(19)22)13-6-8-15(9-7-13)21-28(2,24)25/h4-10,12,16,19,21H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIKDUCGNWIQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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